1,5-Anhydrosorbitol-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

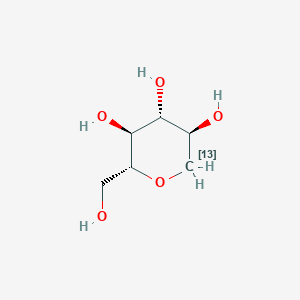

2D Structure

3D Structure

Properties

Molecular Formula |

C₅¹³CH₁₂O₅ |

|---|---|

Molecular Weight |

165.15 |

Synonyms |

1,5-anhydro-D-sorbitol-1-13C |

Origin of Product |

United States |

Foundational & Exploratory

1,5-Anhydrosorbitol-13C: A Novel Tracer for In-Depth Glucose Metabolism Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of glucose metabolism is paramount in understanding a myriad of physiological and pathological states, including diabetes, cancer, and metabolic syndrome. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), have become indispensable tools for elucidating metabolic pathways and quantifying flux rates. This whitepaper introduces 1,5-Anhydrosorbitol-¹³C (1,5-AG-¹³C) as a promising novel tracer for glucose metabolism. 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol structurally similar to glucose, is a sensitive marker of short-term glycemic control.[1][2] Its unique physiological properties, including its minimal metabolism and competitive renal reabsorption with glucose, make its ¹³C-labeled counterpart a potentially powerful tool for investigating glucose transport and competition at the cellular and whole-body level. This document provides a comprehensive overview of the core principles, proposed experimental methodologies, and potential applications of 1,5-AG-¹³C in metabolic research.

Introduction: The Need for Advanced Glucose Tracers

While [U-¹³C]-glucose is a widely used and effective tracer for mapping the intracellular fate of glucose, it does not fully illuminate the dynamics of glucose transport and competition, particularly in hyperglycemic states.[3][4][5][6][7] 1,5-Anhydroglucitol (1,5-AG) offers a unique physiological parallel to glucose. It is primarily derived from dietary sources, is metabolically stable, and its serum levels are inversely correlated with blood glucose concentrations due to competitive inhibition of its reabsorption in the renal tubules.[8][9][10] This competitive interaction at the level of sodium-glucose cotransporters (SGLTs), particularly SGLT5, provides a specific mechanism that can be exploited with a ¹³C-labeled version of 1,5-AG.[8] The use of 1,5-AG-¹³C as a tracer would allow researchers to directly probe the dynamics of this competition and gain deeper insights into glucose transport and metabolism under various conditions.

The Physiological Basis of 1,5-Anhydroglucitol as a Glucose Tracer

1,5-AG is a 1-deoxy form of glucose that is metabolically inert, with a metabolic rate of less than 3% in hepatocytes and skeletal muscle cells.[8][10][11] Its primary route of elimination is through renal filtration and subsequent reabsorption. Crucially, glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules.[8] When blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), urinary excretion of 1,5-AG increases, leading to a decrease in its serum concentration.[2][8] This inverse relationship forms the basis of its use as a clinical marker for short-term glycemic control.

By labeling 1,5-AG with ¹³C, we can create a tracer that not only mimics the transport of glucose but also allows for the direct quantification of its competitive inhibition. This provides a unique opportunity to study the activity of glucose transporters and the impact of hyperglycemia on substrate competition in real-time.

Proposed Experimental Protocols

While specific experimental protocols for 1,5-AG-¹³C are not yet established in the literature, we can propose detailed methodologies based on well-established protocols for other ¹³C-labeled tracers, such as ¹³C-glucose.

In Vivo Tracer Studies in Animal Models

This protocol outlines a general procedure for an in vivo study using 1,5-AG-¹³C to investigate glucose metabolism in a mouse model.

Objective: To quantify the uptake and tissue distribution of 1,5-AG-¹³C and its competition with glucose under normoglycemic and hyperglycemic conditions.

Materials:

-

1,5-Anhydrosorbitol-¹³C (custom synthesis)

-

Experimental animals (e.g., C57BL/6 mice)

-

Anesthetic agent (e.g., isoflurane)

-

Infusion pump and catheters

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue collection tools (e-g., liquid nitrogen)

-

Mass spectrometer (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

-

Tracer Preparation: Dissolve 1,5-AG-¹³C in sterile saline to the desired concentration.

-

Animal Preparation: Fast the mice overnight (approximately 12 hours) to achieve a baseline metabolic state. Anesthetize the mice and insert a catheter into the tail vein for tracer infusion.

-

Tracer Administration: Administer a bolus of 1,5-AG-¹³C to rapidly increase its plasma concentration, followed by a continuous infusion to maintain a steady-state level.[12]

-

Blood Sampling: Collect small blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) to monitor the plasma concentration and isotopic enrichment of 1,5-AG-¹³C and other relevant metabolites.

-

Hyperglycemic Clamp (Optional): To study the effect of hyperglycemia, a hyperglycemic clamp can be initiated by co-infusing a high concentration of glucose to maintain a stable, elevated blood glucose level.

-

Tissue Harvest: At the end of the infusion period, euthanize the mice and rapidly collect tissues of interest (e.g., liver, skeletal muscle, kidney, brain). Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

Sample Processing and Analysis:

-

Plasma: Deproteinize plasma samples and prepare them for mass spectrometry analysis to determine the concentration and isotopic enrichment of 1,5-AG-¹³C, glucose, and other metabolites.

-

Tissues: Homogenize the frozen tissues and extract metabolites. The extracts can then be analyzed by mass spectrometry to measure the intracellular concentration and isotopic enrichment of 1,5-AG-¹³C and its potential downstream metabolites (although metabolism is expected to be minimal).

-

In Vitro Tracer Studies in Cell Culture

This protocol describes a general procedure for using 1,5-AG-¹³C in a cell culture system.

Objective: To investigate the cellular uptake of 1,5-AG-¹³C and its competition with glucose at the cellular level.

Materials:

-

1,5-Anhydrosorbitol-¹³C

-

Cell line of interest (e.g., HepG2 hepatocytes, C2C12 myotubes)

-

Cell culture medium and supplements

-

Incubator (37°C, 5% CO₂)

-

Metabolite extraction solutions (e.g., cold methanol/water)

-

Mass spectrometer

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Tracer Incubation: Replace the standard medium with a medium containing a known concentration of 1,5-AG-¹³C. For competition studies, different concentrations of glucose can be added to the medium.

-

Time Course Experiment: Incubate the cells with the tracer for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of uptake.

-

Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract intracellular metabolites using a cold solvent mixture.

-

Sample Analysis: Analyze the cell extracts by mass spectrometry to quantify the intracellular concentration of 1,5-AG-¹³C.

Quantitative Data and Analysis

The data obtained from 1,5-AG-¹³C tracer studies can be used to calculate several key parameters of glucose metabolism.

| Parameter | Description | Method of Calculation |

| Rate of Appearance (Ra) of 1,5-AG | The rate at which 1,5-AG enters the plasma compartment. | Ra = Infusion rate / Plasma isotopic enrichment |

| Rate of Disappearance (Rd) of 1,5-AG | The rate at which 1,5-AG is cleared from the plasma. | At steady state, Rd = Ra. |

| Metabolic Clearance Rate (MCR) | The volume of plasma cleared of 1,5-AG per unit time. | MCR = Rd / Plasma concentration |

| Tissue-Specific Uptake | The amount of 1,5-AG-¹³C taken up by a specific tissue. | Measured by the concentration of 1,5-AG-¹³C in the tissue extract. |

| Competitive Inhibition Constant (Ki) | The concentration of glucose that inhibits 50% of 1,5-AG uptake. | Determined by performing competition assays with varying glucose concentrations. |

This table presents hypothetical parameters that could be derived from 1,5-AG-¹³C tracer studies, based on established principles of tracer kinetics.

Signaling Pathways and Metabolic Workflows

The use of 1,5-AG-¹³C as a tracer can help to elucidate the dynamics of glucose transport and its subsequent metabolic fate.

Caption: Competitive uptake of Glucose and 1,5-AG-¹³C via glucose transporters.

Caption: General experimental workflow for 1,5-AG-¹³C tracer studies.

Future Directions and Conclusion

The application of 1,5-Anhydrosorbitol-¹³C as a metabolic tracer represents a novel and promising frontier in the study of glucose metabolism. While further research is required to validate its synthesis and application in various biological systems, the unique physiological properties of 1,5-AG suggest that its ¹³C-labeled analog could provide unprecedented insights into:

-

Glucose transporter kinetics in vivo: Directly measuring the competition between glucose and 1,5-AG-¹³C for transport.

-

The impact of hyperglycemia on substrate competition: Quantifying how elevated glucose levels affect the uptake of other substrates.

-

Drug development: Evaluating the effects of new therapeutic agents on glucose transport and metabolism.

References

- 1. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism and transport of 1,5-anhydroglucitol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Biological and Analytical Significance of 13C-Labeled 1,5-Anhydrosorbitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of 13C-labeled 1,5-Anhydrosorbitol (1,5-AG) in modern biomedical research. While its unlabeled counterpart serves as a crucial biomarker for short-term glycemic control, the biological properties of 13C-labeled 1,5-AG are intrinsically linked to its application as an indispensable tool for accurate quantification. This document provides a comprehensive overview of the biological significance of 1,5-AG, the analytical principles of isotope dilution mass spectrometry, detailed experimental protocols for the quantification of 1,5-AG using its 13C-labeled internal standard, and the importance of this methodology in clinical and research settings.

Introduction: 1,5-Anhydrosorbitol as a Key Biomarker

1,5-Anhydrosorbitol (1,5-AG) is a naturally occurring, metabolically stable polyol primarily derived from dietary sources.[1] Its concentration in the blood is maintained within a stable range in healthy individuals through a dynamic equilibrium of dietary intake, intestinal absorption, and renal excretion and reabsorption.[1] The clinical utility of 1,5-AG as a biomarker stems from its competitive reabsorption with glucose in the renal tubules.[1] In a state of hyperglycemia, elevated glucose levels saturate the renal transporters, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[1] This inverse relationship with blood glucose levels makes 1,5-AG a sensitive indicator of short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[2]

The accurate measurement of 1,5-AG is therefore paramount for its clinical application in monitoring glycemic control in diabetic patients. Isotope dilution mass spectrometry (ID-MS) using a stable isotope-labeled internal standard, such as 13C-labeled 1,5-AG, is the gold standard for achieving the highest accuracy and precision in quantification.

The Role of 13C-Labeled 1,5-Anhydrosorbitol

The biological properties of 13C-labeled 1,5-Anhydrosorbitol are, for all practical purposes, identical to its unlabeled form. It is metabolically inert and follows the same pathways of absorption and excretion. However, its true significance in a biological context lies in its utility as an internal standard in analytical methodologies. By introducing a known quantity of 13C-labeled 1,5-AG into a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, allowing for highly accurate and precise quantification of the endogenous, unlabeled 1,5-AG.

Synthesis of 13C-Labeled 1,5-Anhydrosorbitol

While detailed, publicly available protocols for the synthesis of 13C-labeled 1,5-Anhydrosorbitol are scarce, the general approach involves the use of 13C-labeled glucose as a starting material. The synthesis would typically involve a series of chemical reactions to convert the labeled glucose into the anhydro-form. Commercially available 1,5-Anhydro-D-glucitol (U-¹³C₆) indicates that such synthetic routes are well-established.[3]

Quantitative Analysis by Isotope Dilution LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of 1,5-AG in biological matrices. The use of a stable isotope-labeled internal standard is crucial for this application.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of 1,5-AG using a 13C-labeled internal standard.

Caption: Workflow for 1,5-AG quantification by LC-MS/MS.

Detailed Experimental Protocol

The following protocol is a representative example compiled from established methodologies for the quantification of 1,5-AG in human plasma.[1]

3.2.1. Sample Preparation

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 13C-labeled 1,5-AG internal standard solution (concentration to be optimized based on endogenous levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

3.2.2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: HILIC or Amide column (e.g., 150 mm x 2.0 mm, 5 µm).[1]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of the polar analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1,5-Anhydroglucitol: The specific transitions would be determined during method development. For example, the precursor ion [M-H]⁻ at m/z 163.1 could be fragmented to product ions.

-

13C-1,5-Anhydroglucitol (U-¹³C₆): The precursor ion [M-H]⁻ would be at m/z 169.1, with corresponding mass-shifted product ions.

-

-

Method Validation Data

The following tables summarize typical quantitative data from validated LC-MS/MS methods for 1,5-AG.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 50 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99[4] |

| Limit of Detection (LOD) | Varies by method |

| Limit of Quantification (LOQ) | Varies by method |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 15% | < 15% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% |

| High | < 15% | < 15% | 85 - 115% |

| (Representative data based on typical bioanalytical method validation acceptance criteria)[4] |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

| (Representative data based on typical bioanalytical method validation acceptance criteria)[4] |

Signaling Pathways and Physiological Regulation

The accurate measurement of 1,5-AG provides insights into the physiological regulation of glucose homeostasis. The following diagram illustrates the key pathways influencing serum 1,5-AG levels.

Caption: Regulation of 1,5-AG by diet and renal function.

Conclusion

13C-labeled 1,5-Anhydrosorbitol is a critical analytical tool that enables the accurate and precise quantification of its unlabeled counterpart, a key biomarker for short-term glycemic control. While not studied for its own intrinsic biological effects, its use in isotope dilution mass spectrometry is fundamental to realizing the clinical potential of 1,5-AG in diabetes management and research. The methodologies outlined in this guide provide a framework for the robust and reliable measurement of 1,5-AG, contributing to a better understanding of glucose homeostasis and the development of improved therapeutic strategies for diabetes.

References

- 1. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. 1,5-Anhydro-D-glucitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-9657-PK [isotope.com]

- 4. lcms.cz [lcms.cz]

The Role of 1,5-Anhydrosorbitol-13C in Elucidating Glycemic Variability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycemic variability, the fluctuation of blood glucose levels, is an independent risk factor for diabetic complications. Traditional markers such as HbA1c provide a long-term average but fail to capture short-term glucose excursions. 1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol, has emerged as a sensitive marker for short-term glycemic control, reflecting periods of hyperglycemia over a 1-2 week period. This technical guide provides an in-depth overview of the established role of 1,5-AG in assessing glycemic variability. While published research specifically utilizing ¹³C-labeled 1,5-Anhydrosorbitol (1,5-Anhydrosorbitol-¹³C) for this purpose is not currently available, this guide introduces a novel, detailed experimental protocol for a proposed tracer study. Such a study would leverage stable isotope kinetics to provide unprecedented insight into 1,5-AG metabolism and its competitive interaction with glucose, thereby offering a more profound understanding of glycemic variability.

Introduction to 1,5-Anhydrosorbitol and Glycemic Variability

1,5-Anhydrosorbitol is a metabolically inert polyol primarily derived from dietary sources.[1] Under normal glycemic conditions, it is freely filtered by the renal glomeruli and almost completely reabsorbed in the renal tubules.[2] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the renal reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.[1][2] This inverse relationship between serum 1,5-AG and hyperglycemia makes it a valuable biomarker for short-term glycemic control and postprandial hyperglycemia.[3][4]

Quantitative Relationship between 1,5-AG and Glycemic Variability Indices

Numerous studies have established a significant correlation between serum 1,5-AG levels and various indices of glycemic variability derived from Continuous Glucose Monitoring Systems (CGMS). These correlations are particularly strong in patients with well to moderately controlled diabetes.[3]

| Glycemic Variability Index | Description | Correlation with 1,5-AG |

| Mean Amplitude of Glycemic Excursions (MAGE) | Measures the average magnitude of significant glucose swings. | Strong negative correlation.[2][3][5] |

| Standard Deviation (SD) of Blood Glucose | Reflects the overall dispersion of glucose values around the mean. | Significant negative correlation.[2][3] |

| Continuous Overall Net Glycemic Action (CONGA) | Calculates the standard deviation of the change in glucose levels over a defined time interval. | Significant negative correlation, particularly in moderately controlled patients.[2] |

| Lability Index (LI) | Measures the tendency for large, rapid glucose fluctuations. | Significant negative correlation.[2] |

| Time in Range (TIR) | Percentage of time blood glucose is within the target range. | Moderate positive correlation.[6] |

| Coefficient of Variation (CoV) | Ratio of the standard deviation to the mean glucose, reflecting relative variability. | Moderate inverse correlation.[5][6] |

| Area Under the Curve >180 mg/dL (AUC-180) | Quantifies the total hyperglycemic exposure above the renal threshold. | Strong negative correlation.[2] |

Table 1: Summary of correlations between serum 1,5-AG and key glycemic variability indices.

Established Experimental Protocols for 1,5-AG Measurement

Subject Selection and Enrollment

For studies investigating the relationship between 1,5-AG and glycemic variability, the following inclusion and exclusion criteria are typically applied:

-

Inclusion Criteria:

-

Diagnosis of Type 1 or Type 2 Diabetes Mellitus.

-

Stable diabetic medication regimen for a predefined period (e.g., 3 months).

-

Willingness to undergo Continuous Glucose Monitoring (CGM).

-

Informed consent.[7]

-

-

Exclusion Criteria:

-

Pregnancy or lactation.

-

Severe renal impairment (eGFR < 30 mL/min/1.73m²).

-

Severe liver dysfunction.

-

Certain hematological abnormalities.

-

Use of SGLT2 inhibitors, which directly affect renal glucose and 1,5-AG handling.[7]

-

Sample Collection and Processing

-

Blood Sampling: Fasting venous blood samples are collected in serum separator tubes or EDTA-containing tubes.[3]

-

Sample Processing: Serum or plasma is separated by centrifugation and stored at -80°C until analysis. Samples are stable for extended periods under these conditions.[8]

Analytical Methodologies for 1,5-AG Quantification

This is the most common method used in clinical and research settings. The principle involves the enzymatic oxidation of 1,5-AG to produce a detectable signal.

-

Principle: The assay typically involves two steps. First, endogenous glucose in the sample is removed or converted to a non-reactive form. Then, the enzyme pyranose oxidase (PROD) specifically oxidizes the hydroxyl group at the C-2 position of 1,5-AG, generating hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically.[1][9]

-

Commercial Kits: Commercially available kits such as the GlycoMark™ assay (in the USA) and Determiner-L (in Japan) are widely used.[8]

-

Procedure (based on Diazyme 1,5-AG Assay):

-

Pre-treatment of the serum/plasma sample with hexokinase and pyruvate kinase to convert glucose to non-reactive glucose-6-phosphate.[9]

-

Addition of pyranose oxidase (PROD) to oxidize 1,5-AG, producing hydrogen peroxide.[9]

-

Reaction of hydrogen peroxide with a chromogenic substrate in the presence of peroxidase to produce a colored product.[9]

-

Measurement of the absorbance at a specific wavelength (e.g., 546/700nm), which is proportional to the 1,5-AG concentration.[1]

-

LC-MS offers high sensitivity and specificity for the quantification of 1,5-AG.

-

Principle: This method separates 1,5-AG from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using a mass spectrometer.[10][11]

-

Sample Preparation: Typically involves protein precipitation from the serum or plasma sample, followed by centrifugation and dilution of the supernatant.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like 1,5-AG.[12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. An internal standard, such as a stable isotope-labeled version of 1,5-AG (e.g., 1,5-AG-d7), is used for accurate quantification.

Proposed Experimental Protocol: 1,5-Anhydrosorbitol-¹³C Tracer Study

While no specific studies utilizing 1,5-Anhydrosorbitol-¹³C for glycemic variability have been identified in the literature, a tracer study would provide invaluable data on its in vivo kinetics. The following is a proposed experimental protocol based on established principles of stable isotope tracer studies.

Objectives

-

To determine the whole-body kinetics (rate of appearance, disappearance, and clearance) of 1,5-AG in individuals with and without type 2 diabetes.

-

To quantify the impact of acute hyperglycemia on the renal clearance of 1,5-AG by simultaneously tracing both endogenous (unlabeled) and exogenous (¹³C-labeled) 1,5-AG.

Synthesis of 1,5-Anhydrosorbitol-¹³C

Uniformly ¹³C-labeled 1,5-Anhydrosorbitol (1,5-Anhydrosorbitol-U-¹³C₆) would be synthesized from uniformly labeled ¹³C-glucose. This ensures that the tracer is chemically identical to the endogenous compound but distinguishable by mass spectrometry.

Study Design

A primed, constant intravenous infusion of 1,5-Anhydrosorbitol-U-¹³C₆ will be administered to subjects.

-

Priming Dose: A bolus injection of the tracer is given at the beginning of the infusion to rapidly achieve isotopic steady-state in the plasma.

-

Constant Infusion: The tracer is then infused at a constant rate for a defined period (e.g., 4-6 hours) to maintain isotopic equilibrium.[13]

Experimental Procedure

-

Subject Preparation: Subjects will fast overnight. Two intravenous catheters will be placed, one for tracer infusion and one in the contralateral arm for blood sampling.

-

Basal Period: Following the priming dose, the constant infusion of 1,5-Anhydrosorbitol-U-¹³C₆ begins. Blood and urine samples are collected at regular intervals to determine basal kinetics at isotopic steady-state.

-

Hyperglycemic Clamp (Optional): To directly investigate the effect of hyperglycemia, a hyperglycemic clamp can be initiated to raise and maintain blood glucose at a specific level (e.g., >180 mg/dL). Blood and urine sampling will continue throughout the clamp period.

-

Sample Collection:

-

Blood: Collected in EDTA tubes at specified time points, immediately placed on ice, and centrifuged to separate plasma.

-

Urine: Complete urine collections are obtained over defined periods.

-

-

Sample Analysis by LC-MS/MS:

-

Plasma and urine samples will be processed as described in section 3.3.2.

-

The mass spectrometer will be configured to simultaneously monitor the mass transitions for both unlabeled 1,5-AG and 1,5-Anhydrosorbitol-U-¹³C₆.

-

The isotopic enrichment (ratio of labeled to unlabeled 1,5-AG) will be determined.

-

Data Analysis and Interpretation

-

Kinetic Calculations: Standard steady-state equations will be used to calculate the rate of appearance (Ra) and disappearance (Rd) of 1,5-AG.

-

Ra = Infusion rate / Plasma isotopic enrichment

-

-

Renal Clearance: The renal clearance of both labeled and unlabeled 1,5-AG will be calculated from their excretion rates in urine and their plasma concentrations.

-

Insights: This protocol will allow for the direct quantification of the effect of hyperglycemia on the renal handling of 1,5-AG, providing a more mechanistic understanding of why serum levels of this polyol are a sensitive marker of glycemic variability.

Visualizations: Workflows and Pathways

Caption: Mechanism of 1,5-AG as a marker for glycemic variability.

Caption: Proposed workflow for a 1,5-Anhydrosorbitol-¹³C tracer study.

Conclusion

1,5-Anhydrosorbitol is a well-established and valuable biomarker for the assessment of short-term glycemic variability, providing complementary information to traditional markers like HbA1c. The quantitative relationship between serum 1,5-AG and various CGMS-derived indices is robust, particularly in individuals with good to moderate glycemic control. While the use of 1,5-Anhydrosorbitol-¹³C in dedicated tracer studies for glycemic variability has not been documented, the proposed experimental protocol outlines a powerful methodology to elucidate the in vivo kinetics of 1,5-AG. Such research would significantly advance our understanding of the physiological mechanisms underlying glycemic variability and could pave the way for more refined diagnostic and therapeutic strategies in diabetes management. For drug development professionals, this approach offers a novel tool to precisely evaluate the impact of new therapeutic agents on short-term glucose excursions and renal glucose handling.

References

- 1. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation between 1,5-anhydroglucitol and glycemic excursions in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. apcz.umk.pl [apcz.umk.pl]

- 9. diazyme.com [diazyme.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 12. Quantification of Glucose, fructose and 1,5-Anhydroglucitol in plasma of diabetic patients by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Anhydrosorbitol-13C Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Anhydrosorbitol (1,5-AG), a crucial biomarker for short-term glycemic control. The document delves into its metabolic pathways, the principles and applications of 13C isotopic enrichment for its study, and detailed analytical methodologies. It is designed to serve as a foundational resource for professionals engaged in metabolic research and drug development.

Introduction to 1,5-Anhydrosorbitol (1,5-AG)

1,5-Anhydrosorbitol, also known as 1,5-anhydro-D-glucitol, is a naturally occurring and metabolically inert polyol structurally similar to glucose.[1][2] Primarily derived from dietary intake, it is absorbed in the intestine and distributed throughout the body's tissues.[2][3] Its clinical significance lies in its utility as a sensitive marker for short-term glycemic control and postprandial hyperglycemia.[1][4][5][6]

The concentration of 1,5-AG in the blood is maintained at a stable level in healthy individuals through a balance of dietary intake and renal processing.[3] However, in hyperglycemic states where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the renal handling of 1,5-AG is altered.[5][7] Glucose competitively inhibits the tubular reabsorption of 1,5-AG, leading to increased urinary excretion and a subsequent rapid decline in serum 1,5-AG levels.[1][5] Consequently, serum 1,5-AG concentrations are inversely correlated with periods of recent hyperglycemia, making it a valuable tool for monitoring glycemic excursions that may not be captured by longer-term markers like HbA1c.[3][5][8]

Metabolic and Renal Pathway of 1,5-Anhydrosorbitol

The journey of 1,5-AG in the human body is predominantly a story of transport rather than metabolism. After being absorbed from food, it enters the systemic circulation. The kidneys filter it at the glomerulus, and it is almost entirely reabsorbed back into the bloodstream in the proximal tubules.[9] This reabsorption is mediated by sodium-glucose cotransporters, notably SGLT4 and potentially SGLT5.[9][10] When blood glucose is elevated, glucose saturates these transporters, impeding 1,5-AG reabsorption and causing its excretion in urine.[9]

References

- 1. 1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apcz.umk.pl [apcz.umk.pl]

- 3. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 4. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]

- 7. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 8. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]

- 9. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]

- 10. Serum levels of 1,5-anhydroglucitol and 1,5-anhydrofructose-derived advanced glycation end products in patients undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Untraveled Path: A Technical Guide to Stable Isotope Tracing with 1,5-Anhydrosorbitol-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principles and potential applications of stable isotope tracing using 1,5-Anhydrosorbitol-¹³C (1,5-AG-¹³C). While the use of 1,5-AG as a biomarker for short-term glycemic control is well-established, its application as a ¹³C-labeled tracer in metabolic research is an emerging field with limited published data. This document, therefore, serves as a foundational resource, combining established knowledge of 1,5-AG metabolism with the principles of stable isotope tracing to provide a theoretical and practical framework for future research.

Introduction to 1,5-Anhydrosorbitol (1,5-AG)

1,5-Anhydrosorbitol, also known as 1,5-anhydroglucitol, is a naturally occurring polyol structurally similar to glucose. It is primarily derived from dietary sources and is metabolically stable under normal physiological conditions.[1] The concentration of 1,5-AG in the blood is maintained within a narrow range through a balance of dietary intake, distribution to tissues, and renal excretion and reabsorption.[1][2]

A key characteristic of 1,5-AG is its competitive reabsorption with glucose in the renal tubules, primarily mediated by sodium-glucose cotransporters SGLT4 and SGLT5.[1][3] When blood glucose levels exceed the renal threshold for glucosuria, the reabsorption of 1,5-AG is inhibited, leading to a decrease in its serum concentration.[2] This inverse relationship between serum 1,5-AG and blood glucose levels makes it a sensitive marker for short-term glycemic control.[4]

Principles of Stable Isotope Tracing with ¹³C

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. The methodology involves introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system. The ¹³C label acts as a tracer, allowing researchers to follow the metabolic fate of the substrate as it is converted into downstream metabolites. By analyzing the distribution of the ¹³C label in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to map metabolic pathways and determine the relative or absolute rates of metabolic reactions.[5][6]

Hypothetical Application of 1,5-Anhydrosorbitol-¹³C in Metabolic Tracing

The use of 1,5-Anhydrosorbitol-¹³C as a stable isotope tracer holds the potential to provide unique insights into polyol metabolism and its interplay with glucose homeostasis. Given that 1,5-AG is a glucose analog, tracing its metabolic fate could reveal novel aspects of carbohydrate metabolism, particularly in tissues where it may be metabolized or accumulated.

Rationale for Using 1,5-AG-¹³C

-

Probing Polyol Pathways: While 1,5-AG is considered largely inert, introducing a ¹³C-labeled version could definitively trace any minor metabolic conversions it undergoes.

-

Investigating Tissue-Specific Uptake and Metabolism: By tracking the distribution of 1,5-AG-¹³C, researchers could quantify its uptake and potential metabolism in various organs and tissues under different physiological and pathological conditions.

-

Understanding Competitive Transport Dynamics: A labeled form of 1,5-AG would be an invaluable tool to study the kinetics of its competition with glucose for renal reabsorption and cellular uptake.

Experimental Protocols

The following sections outline detailed, albeit theoretical, methodologies for conducting stable isotope tracing experiments with 1,5-Anhydrosorbitol-¹³C. These protocols are based on established practices in the field of metabolic flux analysis.

In Vivo Stable Isotope Tracing in an Animal Model

This protocol describes an approach for an in vivo study in a rodent model to trace the whole-body metabolism of 1,5-AG-¹³C.

Objective: To determine the tissue distribution and metabolic fate of 1,5-Anhydrosorbitol-¹³C following intravenous administration.

Materials:

-

1,5-Anhydrosorbitol-¹³C (uniformly labeled, ¹³C₆)

-

Sterile saline solution

-

Animal model (e.g., C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue harvesting tools

-

Liquid nitrogen

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

-

Tracer Preparation: Dissolve 1,5-Anhydrosorbitol-¹³C in sterile saline to a final concentration suitable for injection.

-

Tracer Administration: Anesthetize the animal and administer a bolus of the 1,5-AG-¹³C solution via tail vein injection.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-injection. Plasma should be separated by centrifugation and stored at -80°C.

-

Tissue Harvesting: At the final time point, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain, adipose tissue). Immediately freeze tissues in liquid nitrogen and store at -80°C.

-

Metabolite Extraction:

-

For plasma samples, perform a protein precipitation step using a cold solvent like methanol or acetonitrile.

-

For tissue samples, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the extracts to pellet cellular debris and collect the supernatant.

-

-

Sample Analysis: Analyze the extracts using LC-MS to identify and quantify ¹³C-labeled metabolites. The mass spectrometer will be set to detect the mass isotopologues of 1,5-AG and other potential downstream metabolites.

In Vitro Stable Isotope Tracing in Cell Culture

This protocol outlines a method for tracing the metabolism of 1,5-AG-¹³C in a cultured cell line.

Objective: To investigate the cellular uptake and metabolic conversion of 1,5-Anhydrosorbitol-¹³C in a specific cell type.

Materials:

-

Cell line of interest (e.g., HepG2 hepatocytes, HK-2 kidney cells)

-

Cell culture medium

-

1,5-Anhydrosorbitol-¹³C

-

Phosphate-buffered saline (PBS)

-

Cold extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

LC-MS system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to reach the desired confluency.

-

Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of 1,5-Anhydrosorbitol-¹³C.

-

Time-Course Experiment: Incubate the cells for various durations (e.g., 0, 1, 4, 12, 24 hours).

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular tracer.

-

Add cold extraction solvent to the wells and scrape the cells.

-

Collect the cell lysate and centrifuge to remove insoluble material.

-

-

Sample Analysis: Analyze the intracellular extracts by LC-MS to measure the abundance of ¹³C-labeled 1,5-AG and any potential metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments are typically presented in tables that show the distribution of mass isotopologues for metabolites of interest. The following are illustrative examples of how such data could be structured.

Table 1: Illustrative Mass Isotopologue Distribution of 1,5-Anhydrosorbitol-¹³C in Mouse Plasma Over Time

| Time (min) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| 0 | 100 | 0 | 0 | 0 | 0 | 0 | 0 |

| 5 | 10.2 | 1.5 | 3.8 | 8.5 | 15.7 | 25.3 | 35.0 |

| 15 | 15.8 | 2.1 | 4.5 | 9.8 | 17.2 | 26.1 | 24.5 |

| 30 | 25.3 | 3.5 | 6.2 | 11.3 | 18.9 | 20.1 | 14.7 |

| 60 | 40.1 | 5.2 | 8.9 | 14.7 | 15.6 | 10.3 | 5.2 |

| 120 | 65.7 | 8.1 | 10.3 | 10.1 | 4.2 | 1.1 | 0.5 |

| 240 | 85.2 | 6.3 | 4.1 | 2.5 | 1.0 | 0.5 | 0.4 |

M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Hypothetical ¹³C Enrichment in Key Metabolites in Liver Tissue 4 Hours Post-Infusion of 1,5-AG-¹³C₆

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| 1,5-Anhydrosorbitol | 78.5 | 7.2 | 5.1 | 3.9 | 2.5 | 1.8 | 1.0 |

| Glucose | 99.8 | 0.1 | 0.1 | 0 | 0 | 0 | 0 |

| Sorbitol | 98.5 | 0.8 | 0.4 | 0.2 | 0.1 | 0 | 0 |

| Fructose | 99.5 | 0.3 | 0.2 | 0 | 0 | 0 | 0 |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Caption: In Vivo Experimental Workflow for 1,5-AG-¹³C Tracing.

Caption: Circulatory and Metabolic Pathway of 1,5-Anhydrosorbitol.

Conclusion

The application of 1,5-Anhydrosorbitol-¹³C in stable isotope tracing represents a novel frontier in metabolic research. While direct experimental evidence is currently scarce, the theoretical framework presented in this guide provides a robust starting point for researchers interested in exploring the metabolic fate of this unique polyol. Such studies have the potential to deepen our understanding of carbohydrate metabolism, renal physiology, and the pathophysiology of metabolic diseases like diabetes. As analytical technologies continue to advance, the untraveled path of 1,5-AG-¹³C tracing is poised to yield significant discoveries.

References

- 1. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]

- 2. Human and mouse non‐targeted metabolomics identify 1,5‐anhydroglucitol as SGLT2‐dependent glycemic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,5-Anhydrosorbitol-13C in Diabetes Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol, has emerged as a sensitive and specific marker for short-term glycemic control, offering a distinct advantage over traditional markers like HbA1c and fructosamine. Its unique physiological mechanism, primarily governed by renal reabsorption in competition with glucose, allows for the detection of transient hyperglycemic excursions that may be missed by longer-term indicators. This technical guide provides a comprehensive overview of 1,5-AG, with a special focus on the application of its stable isotope-labeled form, 1,5-Anhydrosorbitol-13C, in diabetes research. Detailed experimental protocols for the primary analytical methods, a quantitative comparison with other glycemic markers, and a discussion of its clinical implications are presented to equip researchers and drug development professionals with the essential knowledge to leverage this valuable biomarker.

Introduction to 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol is a six-carbon chain monosaccharide structurally similar to glucose.[1] It is primarily derived from dietary sources and is metabolically inert.[2] Under normal physiological conditions, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules, maintaining a stable concentration in the blood.[3][4] This homeostasis is disrupted in the presence of hyperglycemia.

Mechanism of Action as a Glycemic Marker

The clinical utility of 1,5-AG as a biomarker for glycemic control is rooted in its competitive inhibition with glucose for renal reabsorption.[5] When blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the excess glucose in the renal tubules saturates the sodium-glucose cotransporters (SGLTs), primarily SGLT4 and SGLT5, which are also responsible for 1,5-AG reabsorption.[6][7] This competitive inhibition leads to a significant increase in the urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[3][4]

This rapid response to hyperglycemia makes 1,5-AG a sensitive indicator of short-term glycemic excursions, reflecting glycemic control over the preceding 1-2 weeks.[4][8] Unlike HbA1c, which provides an average of blood glucose over 2-3 months, 1,5-AG can capture the impact of postprandial hyperglycemia and other transient high-glucose events.[5][9]

The Role of this compound

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based assays, as they can correct for variations in sample preparation and instrument response. This compound , a non-radioactive, stable isotope-labeled version of 1,5-AG, serves as the ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of endogenous 1,5-AG.

By adding a known amount of this compound to each sample prior to processing, the ratio of the unlabeled (endogenous) 1,5-AG to the labeled internal standard can be measured. This ratio is then used to calculate the precise concentration of 1,5-AG in the original sample, significantly improving the accuracy and reproducibility of the measurement.

Comparative Performance of Glycemic Markers

Numerous studies have compared the clinical utility of 1,5-AG with the traditional glycemic markers, HbA1c and fructosamine. The following tables summarize key quantitative data from these comparative studies.

| Table 1: Correlation of 1,5-AG with Other Glycemic Markers | |||

| Study Population | Marker 1 | Marker 2 | Correlation Coefficient (r) |

| 1620 subjects with and without diabetes | 1,5-AG | Fasting Plasma Glucose | -0.627 |

| 1620 subjects with and without diabetes | 1,5-AG | HbA1c | -0.629[10] |

| 1620 subjects with and without diabetes | 1,5-AG | Fructosamine | -0.590[10] |

| Youth and young adults with Type 1 Diabetes | 1,5-AG | HbA1c | -0.53[4] |

| Youth and young adults with Type 1 Diabetes (HbA1c 8-9%) | 1,5-AG | HbA1c | -0.41[4] |

| Youth and young adults with Type 1 Diabetes (HbA1c <8%) | 1,5-AG | HbA1c | -0.17 (not significant)[4] |

| Table 2: Diagnostic Performance of 1,5-AG for Diabetes Screening | |||

| Study Population | Cut-off Value (µg/mL) | Sensitivity (%) | Specificity (%) |

| 1620 subjects with and without diabetes | 14.0 | 84.2[10] | 93.1[10] |

| Community-based population with hypertension | 13.23 | 89.7 | 73.5 |

| Table 3: Reference Ranges for 1,5-AG | ||

| Population | Gender | Reference Range (µg/mL) |

| Adults (USA) | Male | 10.7 - 32.0[11][12] |

| Female | 6.8 - 29.3[11][12] | |

| Adults (Jiangsu, China) | Male | 15.8 - 52.6[13] |

| Female | 14.3 - 48.0[13] |

Impact of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose by promoting its excretion in the urine. By design, these medications block the reabsorption of glucose in the renal tubules. As a consequence of their mechanism of action, SGLT2 inhibitors also significantly impact 1,5-AG levels.

The induced glucosuria from SGLT2 inhibitors leads to a persistent, competitive inhibition of 1,5-AG reabsorption, resulting in a marked decrease in serum 1,5-AG levels, often to very low concentrations.[5][14] This effect is independent of the actual glycemic control. Therefore, 1,5-AG is not a reliable marker of glycemic control in patients treated with SGLT2 inhibitors. However, very low 1,5-AG levels can serve as an indicator of adherence to SGLT2 inhibitor therapy.[5] One study found that in patients taking canagliflozin, 1,5-AG levels decreased by an average of 5.7 µg/mL over 26 weeks, while they increased by 1.0 µg/mL in the placebo group.[14]

Experimental Protocols

Accurate and precise measurement of 1,5-AG is paramount for its clinical and research applications. The following sections provide detailed methodologies for the most common analytical techniques.

Enzymatic Assay

The enzymatic assay is the most common method used in clinical laboratories due to its suitability for automation. The commercially available GlycoMark™ assay is an example of this method.

Principle: This is a two-step enzymatic colorimetric assay. In the first step, endogenous glucose in the sample is phosphorylated by hexokinase to prevent interference. In the second step, 1,5-AG is oxidized by pyranose oxidase, producing hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically through a peroxidase-catalyzed reaction.[1]

Sample Preparation:

-

Collect whole blood in a serum separator tube or a tube containing EDTA.

-

Centrifuge to separate serum or plasma.

-

The sample is stable for up to 7 days at 2-8°C.

Detailed Protocol (based on commercially available kits):

-

Reagent Preparation: Reconstitute reagents according to the manufacturer's instructions. This typically involves a glucose-eliminating reagent and a coloring reagent containing pyranose oxidase and peroxidase.

-

Sample Incubation:

-

Pipette 5 µL of sample, calibrator, or control into a microplate well.

-

Add 150 µL of the glucose-eliminating reagent.

-

Incubate at 37°C for 5 minutes.

-

-

Color Reaction:

-

Add 75 µL of the coloring reagent.

-

Incubate at 37°C for 5 minutes.

-

-

Measurement:

-

Measure the absorbance at a primary wavelength of 546 nm and a secondary wavelength of 700 nm using a microplate reader.

-

-

Calculation:

-

Calculate the 1,5-AG concentration based on the absorbance values of the calibrators.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, often considered a reference method for 1,5-AG quantification.

Principle: This method involves the chemical derivatization of 1,5-AG to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. This compound is used as an internal standard.

Sample Preparation and Derivatization:

-

Protein Precipitation: To 100 µL of serum, add 400 µL of methanol containing a known concentration of this compound. Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Oximation: Add 50 µL of 2% hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes.

-

Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 90°C for 60 minutes.

GC-MS Parameters:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 200°C at 5°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor characteristic ions for the derivatized 1,5-AG and this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for extensive derivatization, making it a powerful tool for 1,5-AG analysis.

Principle: This method involves the separation of 1,5-AG from other sample components using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. This compound is used as the internal standard.

Sample Preparation:

-

Protein Precipitation: To 50 µL of serum, add 200 µL of acetonitrile containing a known concentration of this compound.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

Dilution: Transfer the supernatant and dilute with an appropriate mobile phase for injection.

LC-MS/MS Parameters:

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the retention of the polar 1,5-AG molecule (e.g., 150 mm x 2.0 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 10 mM ammonium acetate in water.

-

B: Acetonitrile.

-

-

Gradient Program:

-

Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute the analyte.

-

Example: 0-1 min, 95% B; 1-5 min, ramp to 50% B; 5-6 min, hold at 50% B; 6-7 min, return to 95% B; 7-10 min, re-equilibrate at 95% B.

-

-

Flow Rate: 0.3 mL/min.

-

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,5-AG and this compound.

-

Clinical and Research Applications

The unique characteristics of 1,5-AG lend it to several important applications in both clinical settings and research:

-

Monitoring Short-Term Glycemic Control: 1,5-AG is particularly useful for assessing glycemic control over a 1-2 week period, providing more immediate feedback on the efficacy of therapeutic adjustments than HbA1c.[4][8]

-

Detecting Postprandial Hyperglycemia: As it is sensitive to transient hyperglycemic spikes, 1,5-AG is a valuable tool for identifying patients with significant postprandial hyperglycemia, even if their HbA1c is within the target range.[5][9]

-

Complement to HbA1c: 1,5-AG provides complementary information to HbA1c. A patient with a near-normal HbA1c but low 1,5-AG may have significant glycemic variability that warrants further investigation.

-

Diabetes Screening: The combination of 1,5-AG with fasting plasma glucose has been shown to improve the sensitivity of diabetes screening.

-

Drug Development: In clinical trials for new anti-diabetic therapies (excluding SGLT2 inhibitors), 1,5-AG can serve as a sensitive endpoint for evaluating the drug's effect on short-term glycemic control and postprandial glucose excursions.

Conclusion

1,5-Anhydroglucitol has established itself as a valuable biomarker in the landscape of diabetes management and research. Its ability to reflect short-term glycemic control and postprandial hyperglycemia provides a more nuanced picture of a patient's glycemic status than traditional markers alone. The use of This compound as an internal standard in mass spectrometry-based methods ensures the highest level of accuracy and precision for research applications. As our understanding of the importance of glycemic variability in the pathogenesis of diabetic complications grows, the role of 1,5-AG is likely to become even more prominent in both the research and clinical arenas. This guide provides the foundational knowledge and detailed methodologies to empower researchers and drug development professionals to effectively utilize this important biomarker.

References

- 1. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interrelationships of Glycemic Control Measures: HbA1c, Glycated Albumin, Fructosamine, 1,5-Anhydroglucitrol, and Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-anhydroglucitol is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of canagliflozin, a sodium-glucose cotransporter 2 inhibitor, on measurement of serum 1,5-anhydroglucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 10. Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 11. Reference intervals for serum 1,5-anhydroglucitol of a population with normal glucose tolerance in Jiangsu Province - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www5.cscc.unc.edu [www5.cscc.unc.edu]

- 13. diazyme.com [diazyme.com]

- 14. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of 1,5-Anhydrosorbitol-13C by LC-MS/MS for Advanced Glycemic Monitoring

Application Notes and Protocols for 1,5-Anhydrosorbitol-¹³C in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, most commonly ¹³C-labeled substrates like glucose and glutamine, is central to this methodology.[1] This document explores the potential application of a novel tracer, 1,5-Anhydrosorbitol-¹³C (1,5-AS-¹³C), in metabolic flux analysis. 1,5-Anhydrosorbitol (1,5-AG), a naturally occurring polyol, is primarily known as a short-term marker for glycemic control due to its sensitivity to urinary glucose excretion. While not a conventional tracer for intracellular metabolic pathways due to its relative metabolic inertness, its unique transport characteristics and potential for limited enzymatic conversion present specialized applications in MFA.[2][3]

These application notes provide a comprehensive overview of the theoretical framework, experimental design, and data analysis workflow for utilizing 1,5-AS-¹³C in conjunction with established MFA software. Detailed protocols for cell culture, tracer administration, and analytical measurements are also presented.

Theoretical Framework: Potential Applications of 1,5-Anhydrosorbitol-¹³C in MFA

Given that 1,5-Anhydrosorbitol is largely metabolically stable, its primary application in MFA is not to trace carbon through central metabolic pathways in the same manner as glucose.[2][3] Instead, its utility lies in probing specific aspects of cellular metabolism and transport:

-

Transport Kinetics: 1,5-AS-¹³C can be used to study the kinetics of sugar transporters, particularly in the context of competitive inhibition with glucose. This is highly relevant for understanding drug interactions with glucose transport mechanisms.[4]

-

Glycogen Metabolism: 1,5-Anhydrosorbitol is structurally related to glycogen metabolism intermediates.[5] The tracer could potentially be used to investigate the dynamics of glycogen synthesis and degradation under various physiological and pathological conditions.

-

Off-Target Drug Effects: For therapeutic agents expected to modulate glucose metabolism or transport, 1,5-AS-¹³C can serve as a sensitive probe to detect off-target effects on related transport systems.

Experimental and Analytical Workflow

The successful application of 1,5-AS-¹³C in MFA necessitates a meticulously planned workflow, from experimental design to data interpretation. A generalized workflow is depicted below.

Caption: A generalized workflow for metabolic flux analysis using 1,5-Anhydrosorbitol-¹³C.

Metabolic Flux Analysis Software

A variety of software packages are available for performing ¹³C-MFA. While these are not specifically designed for 1,5-AS-¹³C, they can be adapted for its use, particularly for transport studies and modeling of limited metabolic conversion. The choice of software will depend on the complexity of the metabolic model and the specific research question.

| Software | Key Features | Reference |

| 13CFLUX2 | High-performance suite for large-scale MFA, supports multicore CPUs and clusters.[6][7][8] | Weitzel et al., 2013[8] |

| OpenFLUX | User-friendly, based on the Elementary Metabolite Unit (EMU) framework for enhanced computation speed.[9] | Quek et al., 2009[9] |

| METRAN | Designed for ¹³C-MFA, tracer experiment design, and statistical analysis based on the EMU framework.[10][11] | Antoniewicz et al. |

| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA).[12] | |

| FiatFlux | Calculates flux ratios from GC-MS data and can be used for absolute flux estimation.[13] | Zamboni et al., 2005[13] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C-MFA experiment using 1,5-Anhydrosorbitol-¹³C.

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Medium Equilibration: Culture cells in a defined medium for at least 24 hours prior to the introduction of the tracer to ensure metabolic steady-state.

-

Tracer Introduction: Replace the culture medium with fresh medium containing a known concentration of 1,5-Anhydrosorbitol-¹³C. The concentration should be optimized based on the specific cell type and experimental goals.

-

Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer. The timing of these samples should be determined by the expected rate of 1,5-AS uptake and metabolism.

-

Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80% methanol.[14]

Protocol 2: Analytical Measurement by Mass Spectrometry

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and derivatize if necessary for GC-MS analysis. For LC-MS, reconstitute the dried extracts in a suitable solvent.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a gas chromatograph (GC) or a liquid chromatograph (LC).

-

Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of 1,5-Anhydrosorbitol and any potential downstream metabolites.

-

Data Processing: Process the raw data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution of Intracellular 1,5-Anhydrosorbitol-¹³C

| Time Point | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| 0 min | 100% | 0% | 0% | 0% | 0% | 0% | 0% |

| 5 min | 85% | 10% | 3% | 1% | 0.5% | 0.3% | 0.2% |

| 15 min | 60% | 25% | 8% | 4% | 1.5% | 1% | 0.5% |

| 30 min | 40% | 40% | 12% | 5% | 1.5% | 1% | 0.5% |

| 60 min | 25% | 50% | 15% | 6% | 2% | 1.5% | 0.5% |

This table represents hypothetical data for a uniformly labeled 1,5-Anhydrosorbitol-¹³C tracer (with 6 carbon atoms).

Signaling Pathways and Logical Relationships

The interaction of 1,5-Anhydrosorbitol with cellular transport and metabolic pathways can be visualized to better understand its potential roles.

Caption: Competitive transport and potential metabolic fate of 1,5-Anhydrosorbitol-¹³C.

Conclusion

The use of 1,5-Anhydrosorbitol-¹³C as a tracer in metabolic flux analysis represents a novel approach to probe specific aspects of cellular transport and metabolism. While its application is more specialized than that of traditional tracers like glucose, it holds promise for elucidating the kinetics of sugar transporters, investigating glycogen metabolism, and assessing the off-target effects of drugs. The protocols and workflows detailed in these application notes provide a foundation for researchers to explore the utility of this unique tracer in their own experimental systems. Careful experimental design and the adaptation of existing MFA software are critical for the successful implementation of this innovative technique.

References

- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism and transport of 1,5-anhydroglucitol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human and mouse non‐targeted metabolomics identify 1,5‐anhydroglucitol as SGLT2‐dependent glycemic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. 13CFLUX2--high-performance software suite for (13)C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 13. FiatFlux--a software for metabolic flux analysis from 13C-glucose experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Application Notes and Protocols for 1,5-Anhydrosorbitol-¹³C Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting tracer studies using ¹³C-labeled 1,5-Anhydrosorbitol (1,5-AG). This powerful technique allows for the precise tracking of 1,5-AG metabolism and its interaction with various physiological and pathological processes, offering valuable insights for drug development and metabolic research.

Introduction to 1,5-Anhydrosorbitol

1,5-Anhydrosorbitol, also known as 1,5-anhydro-D-glucitol, is a naturally occurring polyol present in various foods.[1] In the human body, it serves as a sensitive and real-time marker for short-term glycemic control.[1] Under normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to its increased excretion in urine and a subsequent decrease in serum concentrations.[1][2] This unique characteristic makes 1,5-AG a valuable biomarker for monitoring postprandial hyperglycemia and glycemic variability.[3][4] Studies have shown that 1,5-AG is metabolically stable, with a very low metabolic rate in vivo.[5]

Principle of ¹³C Tracer Studies

Stable isotope tracer studies, particularly with ¹³C, are a cornerstone of metabolic research. By introducing a ¹³C-labeled compound (the tracer) into a biological system, researchers can trace the metabolic fate of the compound and its constituent atoms. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to detect the incorporation of ¹³C into various metabolites, providing a dynamic view of metabolic pathways and fluxes.[6][7][8]

In the context of 1,5-AG, a ¹³C-labeled version of the molecule allows for the precise tracking of its absorption, distribution, and excretion, as well as any potential, albeit minor, metabolic transformations. This approach can elucidate the mechanisms of action of drugs that affect glucose metabolism and renal function.

Key Applications in Research and Drug Development

-

Pharmacodynamic (PD) Biomarker: Tracking the levels of ¹³C-1,5-AG in response to therapeutic interventions can provide a sensitive and direct measure of a drug's effect on glycemic control and renal glucose handling.

-

Mechanism of Action Studies: Elucidate how new drugs, such as SGLT inhibitors, impact the transport and excretion of 1,5-AG, providing insights into their renal and systemic effects.[2][9]

-

Metabolic Pathway Analysis: Although 1,5-AG is largely inert, tracer studies can definitively quantify its low metabolic rate and identify any previously unknown metabolic pathways.[5]

-

Disease Modeling: Investigate alterations in 1,5-AG kinetics in models of diabetes, kidney disease, and other metabolic disorders.

Experimental Design and Protocols

A successful ¹³C-1,5-AG tracer study requires careful planning and execution. The following sections provide detailed protocols for in vitro and in vivo experimental designs.

Diagram: General Workflow for a ¹³C-1,5-AG Tracer Study

Caption: General workflow of a ¹³C-1,5-AG tracer study.

Protocol 1: In Vitro ¹³C-1,5-AG Tracer Study in Cell Culture

This protocol is designed to investigate the cellular uptake, metabolism, and efflux of 1,5-AG in a controlled environment.

1. Cell Culture and Treatment:

- Culture cells of interest (e.g., kidney proximal tubule cells, hepatocytes) to ~80% confluency.

- Aspirate the standard culture medium.

- Wash cells twice with pre-warmed phosphate-buffered saline (PBS).

- Add culture medium containing the desired concentration of [U-¹³C₆]-1,5-Anhydrosorbitol (e.g., 10-100 µM).

- For co-treatment experiments, add the test compound (e.g., a drug candidate) at the desired concentration. Include appropriate vehicle controls.

- Incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).

2. Sample Collection:

- Extracellular Metabolites: Collect the culture medium at each time point.

- Intracellular Metabolites:

- Aspirate the medium and wash the cells twice with ice-cold PBS.

- Add a cold extraction solvent (e.g., 80% methanol) to the cells.

- Scrape the cells and collect the cell lysate.

3. Sample Preparation:

- Medium: Centrifuge to remove any cell debris.

- Cell Lysate: Centrifuge to pellet protein and cellular debris.

- Transfer the supernatant from both medium and lysate samples to new tubes.

- Dry the samples under a stream of nitrogen or using a vacuum concentrator.

- For GC-MS analysis, derivatize the dried extracts (e.g., silylation with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

4. Analytical Measurement (GC-MS):

- Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

- Use a suitable column for polyol separation (e.g., DB-5ms).

- Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of 1,5-AG.

5. Data Analysis:

- Determine the mass isotopologue distribution (MID) of 1,5-AG. This represents the fractional abundance of molecules with 0, 1, 2, ... up to 6 ¹³C atoms.

- Correct for the natural abundance of ¹³C.

- Calculate the fractional enrichment of ¹³C in 1,5-AG over time.

Protocol 2: In Vivo ¹³C-1,5-AG Tracer Study in Animal Models

This protocol outlines a study to investigate the pharmacokinetics and systemic effects of a drug on 1,5-AG handling.

1. Animal Acclimatization and Dosing:

- Acclimatize animals (e.g., mice or rats) to the experimental conditions.

- Administer the test compound or vehicle control according to the study design (e.g., oral gavage, intraperitoneal injection).

- After a specified time, administer a bolus of [U-¹³C₆]-1,5-Anhydrosorbitol via an appropriate route (e.g., oral gavage or intravenous injection).

2. Sample Collection:

- Collect blood samples at various time points post-tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).[10]

- Collect urine samples over specified intervals using metabolic cages.

- At the end of the study, euthanize the animals and collect tissues of interest (e.g., kidney, liver), and flash-freeze in liquid nitrogen.

3. Sample Preparation:

- Plasma:

- Centrifuge blood samples to separate plasma.[10]

- Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) to the plasma sample.

- Vortex and centrifuge to pellet the proteins.

- Collect the supernatant.

- Urine:

- Centrifuge to remove any sediment.

- Dilute as necessary.

- Tissues:

- Homogenize the frozen tissue in a cold extraction solvent.

- Centrifuge to pellet cellular debris.

- Collect the supernatant.

- Dry all supernatant samples and derivatize for GC-MS analysis as described in Protocol 1.

4. Analytical Measurement (GC-MS or LC-MS/MS):

- GC-MS can be used as described in Protocol 1.

- Alternatively, LC-MS/MS can be employed for higher sensitivity and specificity, particularly for plasma and urine samples.

5. Data Analysis:

- Determine the mass isotopologue distribution of 1,5-AG in plasma, urine, and tissues.